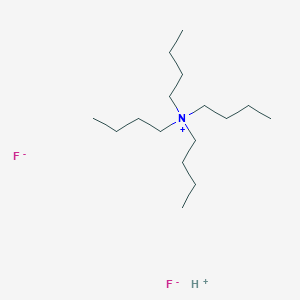

Tetrabutylammonium Hydrogen Difluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H37F2N |

|---|---|

Molecular Weight |

281.47 g/mol |

IUPAC Name |

hydron;tetrabutylazanium;difluoride |

InChI |

InChI=1S/C16H36N.2FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;2*1H/q+1;;/p-1 |

InChI Key |

ZHBDKVWQJKYIFF-UHFFFAOYSA-M |

Canonical SMILES |

[H+].CCCC[N+](CCCC)(CCCC)CCCC.[F-].[F-] |

Origin of Product |

United States |

Synthetic Methodologies for Tetrabutylammonium Hydrogen Difluoride

Established Synthetic Routes and Considerations

The primary routes to synthesizing tetrabutylammonium (B224687) hydrogen difluoride often leverage the high reactivity of the fluoride (B91410) ion in tetrabutylammonium fluoride towards proton sources. This can be achieved through controlled decomposition of TBAF hydrates or by direct reaction with a fluoride source. Another pathway involves the thermal decomposition of other fluorinated precursors. rsc.org

Reactant Stoichiometries and Controlled Reaction Conditions

A foundational method for the formation of tetrabutylammonium hydrogen difluoride involves the thermal treatment of hydrated tetrabutylammonium fluoride, such as TBAF trihydrate (TBAF·3H₂O). Attempts to produce anhydrous TBAF by heating its hydrated form under vacuum often result in decomposition, yielding significant quantities of the more stable hydrogen difluoride salt. rsc.orgunl.edu This occurs because the residual water acts as a source of hydrogen fluoride (HF) upon heating, which then reacts with the fluoride ions present.

The reaction can be conceptualized as: 2 [N(C₄H₉)₄]F + H₂O → [N(C₄H₉)₄][HF₂] + [N(C₄H₉)₄]OH

A more direct and controlled synthesis involves the reaction of tetrabutylammonium fluoride with a stoichiometric equivalent of hydrogen fluoride in an appropriate solvent. Careful control over the molar ratios of the reactants is essential to prevent the formation of polyhydrogen fluorides.

At elevated temperatures, other reagents like tetrabutylammonium difluorotriphenylsilicate (TBAT) can also serve as precursors, potentially decomposing to form this compound as the active fluorinating species. rsc.org

| Precursor(s) | Key Reactants | Primary Condition | Product |

|---|---|---|---|

| TBAF Trihydrate | [N(C₄H₉)₄]F·3H₂O | Heating under vacuum (e.g., 40-45°C) | [N(C₄H₉)₄][HF₂] + Decomposition byproducts |

| Anhydrous TBAF | [N(C₄H₉)₄]F + Anhydrous HF | Controlled stoichiometry (1:1) in aprotic solvent | High-purity [N(C₄H₉)₄][HF₂] |

| TBAT | [N(C₄H₉)₄][Ph₃SiF₂] | High Temperature | [N(C₄H₉)₄][HF₂] (via decomposition) |

Influence of Reaction Environment: Solvent Effects and Inert Atmospheres

The reaction environment plays a pivotal role in determining the product outcome. The synthesis of high-purity this compound necessitates careful control of atmospheric moisture and the choice of solvent. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed reaction media. unl.edumdpi.com

When starting from anhydrous TBAF, the reaction with anhydrous HF must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric water. Any extraneous water can alter the stoichiometry and lead to the formation of undesired byproducts. Conversely, the synthesis route relying on the decomposition of TBAF hydrate (B1144303) inherently depends on the presence of water as a reactant. In this case, an inert atmosphere is still beneficial to prevent oxidation or reactions with other atmospheric components.

The choice of solvent can also influence the stability of the product. For instance, studies on anhydrous TBAF show it has limited stability in THF, lasting for hours in acetonitrile and over a day in DMSO at room temperature. unl.edu The formation of the hydrogen difluoride adduct generally results in a more stable species.

Post-Synthesis Purification Techniques

Purifying this compound from reaction mixtures presents challenges due to the nature of the tetrabutylammonium cation. Standard purification methods like flash column chromatography are often ineffective, as the quaternary ammonium (B1175870) salt can be difficult to separate from polar products. stackexchange.comechemi.com

Alternative purification strategies include:

Recrystallization: This classic technique can be effective if a suitable solvent system is identified in which the solubility of the desired product and impurities differs significantly at varying temperatures.

Ion-Exchange Chromatography: Cation-exchange resins can be employed to capture the tetrabutylammonium cation. orgsyn.orggoogle.com The product can then be eluted from the resin, separating it from uncharged impurities or byproducts.

Solid-Phase Extraction (SPE): Specialized SPE cartridges, such as reverse-phase silica (B1680970) (e.g., C8), have been used to separate tetrabutylammonium salts from highly polar products in aqueous solutions. stackexchange.com

Preparation of Anhydrous and Hydrated Forms of the Compound

The distinction between anhydrous and hydrated forms is crucial in the context of fluoride chemistry. For this compound, "anhydrous" refers to the salt being free of unbound water molecules, not the absence of hydrogen in the anion.

Strategies for Anhydrous this compound Synthesis

The most direct strategy for synthesizing truly anhydrous this compound involves the reaction of rigorously dried anhydrous TBAF with one equivalent of anhydrous hydrogen fluoride.

The preparation of the anhydrous TBAF precursor is a critical first step. An effective method involves the reaction of hexafluorobenzene (B1203771) with tetrabutylammonium cyanide in a polar aprotic solvent like THF at low temperatures. mdpi.comnih.gov This method is advantageous because the byproduct, hexacyanobenzene, scavenges trace amounts of water, ensuring the resulting TBAF solution is exceptionally dry. unl.edunih.gov Subsequent reaction of this anhydrous TBAF solution with a stoichiometric amount of anhydrous HF under an inert atmosphere would yield the anhydrous hydrogen difluoride salt.

| Parameter | Anhydrous Synthesis | Hydrated Route |

|---|---|---|

| Key Precursor | Truly anhydrous TBAF | TBAF Trihydrate (TBAF·3H₂O) |

| Proton Source | Anhydrous Hydrogen Fluoride (HF) | Water (from the hydrate) |

| Atmosphere | Strictly inert (Nitrogen/Argon) | Inert atmosphere recommended |

| Control | High control over product purity | Can produce a mixture of products |

Applications of Tetrabutylammonium Hydrogen Difluoride in Advanced Organic Synthesis

As a Nucleophilic Fluorinating Reagent

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. Tetrabutylammonium (B224687) hydrogen difluoride serves as a key reagent in this context, providing a soluble and reactive source of fluoride (B91410) ions for various nucleophilic substitution reactions.

Conversion of Organic Halides, Tosylates, and Triflates to Fluorinated Products

Tetrabutylammonium hydrogen difluoride is effectively employed in the conversion of various substrates, including primary and secondary alkyl halides, tosylates, and triflates, into their corresponding fluorinated analogues. organic-chemistry.orgresearchgate.net The reagent offers a favorable alternative to other fluoride sources, often providing excellent yields with minimal formation of elimination byproducts. organic-chemistry.org For instance, the nucleophilic fluorination of triflates using tetrabutylammonium bifluoride has been shown to be highly efficient for primary and secondary hydroxyl groups. organic-chemistry.orgnih.gov This method is particularly advantageous over reagents like DAST for certain substrates. organic-chemistry.org

The reaction conditions for these transformations are generally mild. For example, the fluorination of primary haloalkanes can proceed chemo-selectively at reasonable rates under mild conditions in nonpolar protic media like t-amyl alcohol, affording high yields of the fluoro-product. researchgate.net

Table 1: Fluorination of Various Substrates with this compound and Related Fluoride Sources

| Substrate Type | Leaving Group | Reagent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| Primary Alkyl Halide | Halogen | TBAF in t-amyl alcohol | Mild | High yield of fluoroalkane | researchgate.net |

| Primary/Secondary Alcohol | Triflate | TBABF | Ambient temperature | Excellent yields, minimal elimination | organic-chemistry.org |

| Octyl Mesylate | Mesylate | Anhydrous TBAF | - | Good conversion, ~40% elimination | rsc.org |

| 2-Bromooctane | Bromide | TBAT (a source of fluoride) | - | Successful fluorination | rsc.org |

Note: TBAF refers to Tetrabutylammonium Fluoride, and TBABF refers to Tetrabutylammonium Bifluoride. TBAT is Tetrabutylammonium Difluorotriphenylsilicate, which acts as a fluoride source.

Regioselective Synthesis via Ring-Opening Fluorination Reactions, including Epoxides

The ring-opening of epoxides with a fluoride ion is a crucial method for synthesizing fluorohydrins, which are valuable building blocks in medicinal chemistry. semanticscholar.org this compound and related reagents have been utilized for this purpose, often with a high degree of regioselectivity. rsc.orgresearchgate.net The regioselectivity of the epoxide opening can be influenced by the substrate's conformation and the specific reagent combination used. rsc.org For example, the combination of tetrabutylammonium fluoride (TBAF) and potassium bifluoride (KHF2) can be used for the regioselective and divergent opening of epoxide-containing 2-aryl-piperidines. rsc.org

In some cases, catalytic systems can be employed to achieve enantioselective fluoride ring opening of epoxides. ucla.edu While traditional methods with HF-amine complexes can be harsh, newer methods offer milder and more selective transformations. semanticscholar.org

Strategic Use in the Synthesis of Fluorinated Organic Molecules Relevant to Chemical Disciplines

The ability to selectively introduce fluorine using this compound has significant implications for the synthesis of molecules in various chemical disciplines, particularly in medicinal chemistry and agrochemicals. rsc.orgnbinno.com Fluorine-containing compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity to biological targets. organic-chemistry.org

The synthesis of fluorinated piperidines, which are valuable in drug development, can be achieved through the regioselective ring-opening of epoxides using a combination of TBAF and KHF2. rsc.org This method allows for the creation of diverse hydroxylated fluoro-piperidines. rsc.org

Comparative Reactivity and Selectivity in Fluorination Protocols with Other Fluoride Sources

The choice of fluoride source is critical in nucleophilic fluorination, as it affects reactivity, selectivity, and the formation of side products. Tetrabutylammonium bifluoride (TBABF) has demonstrated superior performance in the fluorination of triflates when compared to other sources like TBAF, dihydrogen trifluoride, and HF-pyridine complex, yielding significantly fewer elimination products. organic-chemistry.org Specifically, in one comparison, TBABF resulted in only 3% elimination product compared to 28% with TBAF. organic-chemistry.org

Anhydrous TBAF is a highly reactive fluorinating agent, capable of fluorinating primary alkyl halides, tosylates, and mesylates rapidly at or below room temperature. acsgcipr.org However, its high basicity can be a drawback, leading to elimination reactions. rsc.org In contrast, the hydrated form of TBAF shows significantly reduced nucleophilicity. acsgcipr.org Other reagents like tetrabutylammonium difluorotriphenylsilicate (TBAT) have also been shown to be excellent for nucleophilic fluorination, sometimes proving more successful than other sources for challenging substrates like secondary bromides. rsc.org

Table 2: Comparison of Fluoride Sources in Nucleophilic Fluorination

| Fluoride Source | Substrate | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|

| TBABF | Triflates | Weakly basic, minimal elimination products | - | organic-chemistry.org |

| Anhydrous TBAF | Alkyl halides, tosylates, mesylates | Highly reactive, fast reactions | High basicity can lead to elimination | rsc.orgacsgcipr.org |

| TBAF·xH₂O | - | - | Significantly lower nucleophilicity | acsgcipr.org |

| TBAT | Primary and secondary octyl substrates | Excellent homogeneous reagent, effective for difficult substrates | May require a high excess of reagent | rsc.orgnih.gov |

| TASF | Primary and secondary octyl substrates | - | Can show poor selectivity with complete elimination | rsc.orgnih.gov |

Note: TASF is tris(dimethylamino)sulfonium difluorotrimethylsilicate.

Control of Basicity and its Impact on Substitution-to-Elimination Ratios

A significant challenge in nucleophilic fluorination is managing the basicity of the fluoride source, which can lead to competing elimination reactions, particularly with secondary substrates. rsc.org The "naked" fluoride ion is not only a good nucleophile but also a strong base. ucla.edu The high basicity of reagents like anhydrous TBAF is a critical issue that often leads to elimination as the main side reaction. rsc.org

To mitigate this, strategies have been developed to control the basicity of the fluoride source. One approach is the use of sterically hindered hydrogen bond donors, such as tert-butyl alcohol, in conjunction with TBAF. rsc.org This has been shown to significantly improve the substitution-to-elimination ratio for primary substrates by modulating the reactivity of the fluoride ion. rsc.orgresearchgate.net The formation of hydrogen-bonded complexes can suppress the basicity of the fluoride ion while maintaining its nucleophilicity. acs.org Tetrabutylammonium bifluoride itself is considered a weakly basic fluoride source, which contributes to its high selectivity for substitution over elimination in the fluorination of triflates. organic-chemistry.orgnih.gov

As a Desilylating Agent in Complex Organic Transformations

Beyond its role in fluorination, tetrabutylammonium fluoride is widely recognized and utilized as a powerful desilylating agent in organic synthesis. sacheminc.com Silyl (B83357) ethers are common protecting groups for alcohols, and their efficient cleavage is a crucial step in many multi-step syntheses. nbinno.com The fluoride ion from TBAF has a high affinity for silicon, enabling the effective cleavage of the silicon-oxygen bond to regenerate the free alcohol. nbinno.com

TBAF is a strong desilylating agent for robust protecting groups like tert-butyldimethylsilyl (TBDMS) ethers. sacheminc.com The reaction is typically carried out using a solution of TBAF in a solvent like tetrahydrofuran (B95107) (THF). nih.gov The efficiency of the desilylation reaction can be sensitive to the amount of water present in the TBAF reagent, particularly for the deprotection of silyl ethers on pyrimidine (B1678525) nucleosides. nih.gov For effective desilylation in such cases, the water content should be kept low, which can be achieved by using molecular sieves. nih.gov In addition to deprotection, the desilylating properties of TBAF can be harnessed to generate reactive intermediates in situ for other transformations. organic-chemistry.org

Silicon-Carbon Bond Scission in Synthetic Methodologies

Beyond its role in deprotection, the fluoride ion from sources like tetrabutylammonium salts can induce the cleavage of silicon-carbon (Si-C) bonds. This reaction is a powerful tool for generating carbanions in situ, which can then be trapped by a variety of electrophiles. Tetrabutylammonium triphenyldifluorosilicate (TBAT), a compound closely related to TBAHDF, has been demonstrated to be an effective fluoride source for this purpose. nih.gov

This methodology allows for the formation of new carbon-carbon bonds under mild conditions. The process involves the fluoride-induced cleavage of a Si-C bond in an organosilane, which generates a transient carbanion. This reactive intermediate can then participate in intermolecular reactions with electrophiles such as aldehydes, ketones, and imines. nih.gov One notable application is the fluoride-induced intermolecular coupling between allyltrimethylsilane (B147118) and imine derivatives. nih.gov The reaction is advantageous as it avoids the use of more harsh organometallic reagents for carbanion generation. The reaction is driven by the formation of the strong Si-F bond. nih.gov

Depolymerization Processes Mediated by the Compound, e.g., Polydimethylsiloxanes (PDMS)

Polydimethylsiloxane (PDMS) is a widely used silicone polymer known for its chemical and thermal stability. However, this stability also presents a challenge for recycling and degradation. Fluoride-mediated depolymerization has emerged as a promising strategy for breaking down PDMS into smaller, reusable cyclic or linear siloxane oligomers. rsc.orgresearchgate.net

Tetrabutylammonium salts, including those similar in function to TBAHDF, act as potent catalysts for this process. rsc.orgresearchgate.net The mechanism is believed to proceed via a "backbiting" process, where the fluoride ion initiates the cleavage of a siloxane (Si-O-Si) bond within the polymer chain. rsc.orgrsc.orgresearchgate.net This initial attack generates a reactive silanolate end-group, which can then intramolecularly attack another silicon atom further down the chain, releasing a small cyclic siloxane molecule and regenerating the active fluoride species to continue the catalytic cycle. rsc.org

The effectiveness of this depolymerization depends on factors such as solvent, temperature, and catalyst concentration. rsc.org For instance, complete depolymerization of linear PDMS has been observed at room temperature in solvents like acetone, where both the polymer and the catalyst are soluble. rsc.org The thermal stability of catalysts like TBAT allows for depolymerization at elevated temperatures, which is particularly useful for cross-linked PDMS structures like Sylgard 184. rsc.org

Table 2: Effect of Solvent on PDMS Depolymerization using a TBAT Catalyst

| Solvent | Reaction Condition | Depolymerization Result |

| Ethyl Acetate | Homogeneous | Nearly Complete |

| THF | Homogeneous | Nearly Complete |

| Acetone | Homogeneous | Nearly Complete |

| Cyclohexanone | Heterogeneous | Partial/Incomplete |

| Ethanol | Heterogeneous | Partial/Incomplete |

Data adapted from studies on TBAT-catalyzed depolymerization of linear PDMS at room temperature, showing the importance of reaction homogeneity. rsc.org

Catalytic Roles in Diverse Chemical Reactions

The utility of this compound extends to its role as a catalyst in various organic transformations. Its ability to act as a source of fluoride ions or as a phase transfer agent makes it a valuable tool in the modern organic chemist's arsenal.

Promotion of Esterification and Transesterification Reactions

Tetrabutylammonium fluoride (TBAF), a close analog of TBAHDF, has been shown to efficiently catalyze esterification and transesterification reactions. researchgate.netresearchgate.net In esterification, the fluoride ion acts as a base to deprotonate a carboxylic acid, forming a tetrabutylammonium carboxylate salt. researchgate.net This salt is soluble in organic solvents, and the "naked" carboxylate anion is highly nucleophilic, readily reacting with an alkyl halide via an SN2 mechanism to form the desired ester. researchgate.net

Similarly, TBAF can catalyze the transesterification of existing esters. For example, it has been successfully employed for the functionalization of cyclic carbonate monomers and the post-polymerization modification of aliphatic polycarbonates. nih.gov In these cases, TBAF acts as a nucleophilic acyl transfer agent, with loadings as low as 5 mol% being sufficient to achieve high conversions at room temperature. nih.gov The mild conditions are a significant advantage, preserving the integrity of sensitive functional groups. nih.gov

Phase Transfer Catalysis in Organic Syntheses

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). wisdomlib.orgwikipedia.org A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like TBAHDF, transports a reactant from one phase (often an aqueous or solid phase) into the other phase (typically an organic phase) where the reaction can occur. wikipedia.orgtheaic.org

The tetrabutylammonium cation, with its lipophilic alkyl chains, can form an ion pair with an anion (like the hydrogen difluoride ion or another nucleophile). This ion pair is soluble in the organic phase, effectively shuttling the anion across the phase boundary. wisdomlib.org Once in the organic phase, the anion is poorly solvated and highly reactive, leading to a significant acceleration of the reaction rate. dalalinstitute.com This methodology is particularly valuable in green chemistry as it can reduce the need for hazardous organic solvents and allow reactions to be run under milder conditions. wisdomlib.org

Facilitation of Addition Reactions, including Substituted Trialkylsilylalkynes to Carbonyl Compounds

Tetrabutylammonium fluoride is an efficient catalyst for the addition of trialkylsilylalkynes to various carbonyl compounds, including aldehydes and ketones. nih.gov This reaction provides a direct route to propargylic alcohols, which are valuable synthetic intermediates. rsc.org The mechanism involves the fluoride ion activating the silicon-alkyne bond. The fluoride attacks the silicon atom, forming a hypervalent silicate (B1173343) intermediate. This increases the nucleophilicity of the alkyne, which then readily adds to the electrophilic carbonyl carbon. rsc.org

The reaction conditions are typically mild, proceeding at room temperature in a solvent like THF. nih.gov A wide range of functional groups on the aldehyde or ketone are tolerated, including chloro, bromo, and trifluoromethyl groups. nih.gov This method is particularly useful for the synthesis of CF3-bearing tertiary propargylic alcohols. nih.gov The use of a catalytic amount of a fluoride source like TBAHDF represents a significant advantage over stoichiometric methods that may employ organolithium reagents. rsc.org

Catalytic Halogenation of Carbon Acids by Polyhaloalkanes

Tetrabutylammonium fluoride (TBAF) has been identified as a highly effective homogeneous catalyst for the halogenation of carbon acids using polyhaloalkanes. This method operates under essentially neutral conditions and at ambient temperatures, offering a significant advantage over traditional methods that require strongly basic conditions and often suffer from side reactions like hydrolysis and dihalocarbene formation.

The reaction proceeds by activating a carbon acid (RH), which is then halogenated by a polyhaloalkane (ZCX₃), such as tetrachloromethane or bromotrichloromethane. The process is catalyzed by a small amount (1-2 mol%) of tetrabutylammonium fluoride trihydrate. The mechanism is distinct from base-promoted reactions; the TBAF catalytic system is reversible, with the equilibrium position influenced by the relative acidity of the substrates.

An example of this process is the reaction of dimethyl methylmalonate with tetrachloromethane. In the presence of a catalytic amount of TBAF, an instant exothermic reaction occurs, yielding the chlorinated product. The versatility of this method allows for the halogenation of various monoprotic carbon acids, including alkylmalonates and phenylacetylene, under mild conditions.

| Carbon Acid (Substrate) | Polyhaloalkane (Reagent) | Catalyst | Conditions | Key Observation | Reference |

|---|---|---|---|---|---|

| Dimethyl methylmalonate | Tetrachloromethane (CCl₄) | TBAF trihydrate (2 mol%) | Room Temperature, 10 min | Instant exothermic reaction; temperature rose from 24°C to 33°C. | |

| Phenylacetylene | Polyhaloalkanes | TBAF | Mild conditions | Effective halogenation. | |

| Alkylmalonates | Polyhaloalkanes | TBAF | Mild conditions | General applicability for monoprotic carbon acids. |

Role in Reductive Functionalization and Carbon Dioxide (CO₂) Conversion to Value-Added Chemicals

Tetrabutylammonium fluoride is a key organocatalyst in the reductive functionalization of carbon dioxide, a critical process for converting CO₂ into valuable chemicals. nih.govnih.gov This approach is particularly significant for its use of inexpensive and sustainable reducing agents like metallic silicon, often recovered from industrial waste. nih.govresearchgate.net

In this context, TBAF catalyzes the conversion of various amines to their corresponding formamides and methylamines using CO₂. nih.govnih.gov The reaction can be selectively controlled by the choice of hydrosilane reductant. For instance, using triethoxysilane (B36694) under an atmospheric pressure of CO₂ exclusively yields formamides. nih.gov Conversely, when phenylsilane (B129415) is used as the reductant, the reaction proceeds further to produce methylamines in high yields (up to 99%) at a moderate temperature of 50°C, achieving a complete deoxygenation of CO₂. nih.gov

Spectroscopic analyses have revealed that the fluoride catalyst effectively oxidizes silicon atoms on both the surface and the interior of the powdered silicon particles, facilitating the reduction process. nih.gov This catalytic system demonstrates a broad substrate scope for formamide (B127407) synthesis and presents a viable strategy for the efficient utilization of abundant resources like CO₂ and silicon waste. nih.govresearchgate.net

| Amine Substrate | Reductant | Product | Yield | Conditions | Reference |

|---|---|---|---|---|---|

| Various Amines | Triethoxysilane | Formamides | Exclusive formation | Atmospheric CO₂ pressure | nih.gov |

| Various Amines | Phenylsilane | Methylamines | Up to 99% | 50°C | nih.gov |

| Various Amines | Metallic Silicon | Formamides | High yields | Atmospheric CO₂ pressure, 95°C | nih.govresearchgate.net |

Activation of Metal Hydride Catalysts, such as Zirconium Hydrides, in Organic Transformations

TBAF plays a crucial role in a novel activation strategy for zirconium hydride catalysis. nih.govresearchgate.netchemrxiv.org This methodology facilitates the catalytic generation of a metal hydride from the inexpensive and bench-stable precursor, zirconocene (B1252598) dichloride, under ambient conditions. nih.govchemrxiv.org This activation tactic is central to the development of chemoselective and stereoselective reductions, such as the synthesis of chiral benzylamines. nih.govchemrxiv.org

The addition of a catalytic amount of TBAF to a mixture containing zirconocene dichloride initiates the formation of the active zirconium hydride species. nih.govchemrxiv.org A preliminary mechanistic investigation suggests that the process begins with the formation of a zirconocene fluoride intermediate. nih.govresearchgate.netresearcher.life This convenient activation approach expands the utility of zirconium hydrides in a variety of catalytic transformations, including the reduction of sulfinyl ketimines and other carbonyls relevant to medicinal chemistry. nih.govchemrxiv.org The amount of TBAF added was found to be highly impactful on the reaction yield, with solid TBAF working as effectively as commercial solutions. chemrxiv.org

| Pre-catalyst | Activator | Active Species (Proposed) | Application | Key Feature | Reference |

|---|---|---|---|---|---|

| Zirconocene dichloride | Tetrabutylammonium fluoride (TBAF) | Zirconocene fluoride / Zirconium hydride | Diastereoselective reduction of sulfinyl ketimines | Catalytic generation of metal hydride at ambient conditions. | nih.govchemrxiv.org |

| Zirconocene dichloride | TBAF | Zirconium hydride | Synthesis of chiral benzylamines | Novel activation tactic for an inexpensive, stable pre-catalyst. | researchgate.netchemrxiv.org |

Mediation of Intramolecular Cyclization Reactions

Tetrabutylammonium fluoride is an effective mediator for intramolecular cyclization reactions, particularly for the synthesis of five-membered diheteroatom heterocycles like isoxazolines and pyrazolines from alkyne substrates. nih.govorganic-chemistry.org This approach provides a versatile and unified route to these important scaffolds, which are prevalent in medicinal chemistry, under mild, non-metal-mediated conditions. nih.govorganic-chemistry.org

The reaction proceeds via a 5-endo-dig cyclization, which is believed to be promoted by the inductive electron-withdrawing effect of a propargyl heteroatom in the substrate. nih.gov Evidence suggests the formation of a vinyl anion intermediate under unusually mild conditions. nih.govorganic-chemistry.org This intermediate can be trapped in situ, allowing for tandem cyclization and functionalization sequences. nih.gov The method demonstrates a broad product scope and is suitable for the synthesis of nonracemic heterocycles from readily available propargyl substrates. organic-chemistry.org Both the tetrabutylammonium cation and the fluoride anion have been found to be essential for the cyclization to occur. researchgate.net

| Substrate Type | Mediator | Product Type | Key Mechanistic Feature | Conditions | Reference |

|---|---|---|---|---|---|

| Alkyne substrates with propargyl heteroatom | TBAF | Isoxazolines, Pyrazolines | Formation of a vinyl anion intermediate. | Mild, non-metal mediated | nih.govorganic-chemistry.org |

| 2-Alkynylbenzyl alcohol/amine derivatives | TBAF | Five-membered ring products | Both TBA⁺ cation and F⁻ anion are essential. | Mild conditions | researchgate.net |

Elucidation of Reaction Mechanisms Involving Tetrabutylammonium Hydrogen Difluoride

Mechanistic Pathways of Fluoride (B91410) Transfer

The transfer of a fluoride ion from a reagent to a substrate is a fundamental process in nucleophilic fluorination. Tetrabutylammonium (B224687) hydrogen difluoride, and its constituent ions, participate in these reactions through several distinct mechanistic pathways.

The fluoride ion, delivered by tetrabutylammonium salts, is a potent nucleophile capable of participating in both SN2 and SNAr reactions. acsgcipr.org In SN2 reactions, the fluoride ion displaces a leaving group on an alkyl halide or an activated alcohol. acsgcipr.org The use of anhydrous tetrabutylammonium fluoride (TBAF), which may contain tetrabutylammonium hydrogen difluoride as an impurity, allows for the rapid fluorination of primary alkyl halides, tosylates, and mesylates, often at or below room temperature. acsgcipr.orgmdpi.com

In the context of aromatic systems, nucleophilic aromatic substitution (SNAr) is a common pathway. acsgcipr.org Here, the fluoride ion attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The reactivity in these reactions is significantly enhanced in polar aprotic solvents like acetonitrile (B52724) and dimethyl sulfoxide (B87167) (DMSO). acsgcipr.org The "naked" fluoride ion, minimally solvated in such environments, exhibits heightened nucleophilicity. mdpi.com It is important to note that the presence of water can significantly attenuate the nucleophilicity of the fluoride ion through hydration. acsgcipr.org

The table below summarizes the types of nucleophilic substitution reactions facilitated by fluoride ions from tetrabutylammonium salts.

| Reaction Type | Substrate Example | Key Features |

| SN2 | Primary alkyl halides, tosylates, mesylates | Proceeds with inversion of stereochemistry. Favored by anhydrous conditions. |

| SNAr | Activated nitroaromatic compounds | Occurs on electron-deficient aromatic rings. Enhanced by polar aprotic solvents. |

Hydrogen bonding plays a dual role in modulating the reactivity of the fluoride ion. While strong solvation by protic solvents like water can diminish nucleophilicity, controlled hydrogen bonding can activate the fluoride ion and enhance selectivity in fluorination reactions. mdpi.comnih.gov The presence of hydrogen-bond donors, such as alcohols, can influence the coordination around the fluoride ion, thereby affecting its reactivity. researchgate.net

In some catalytic systems, bisurea catalysts have been shown to form hydrogen-bonded complexes with fluoride ions. nih.govnih.gov These interactions bring insoluble fluoride salts into the solution, control the nucleophilicity of the fluoride, and create a chiral microenvironment for enantioselective fluoride delivery. nih.govnih.gov NMR studies have provided insight into these hydrogen-bonding networks, revealing that the number and strength of hydrogen bond contacts with the fluoride ion influence the efficiency of catalytic nucleophilic fluorination. nih.gov For instance, N-alkylated BINAM-derived bisurea catalysts can form dynamically rigid trifurcated hydrogen-bonded fluoride complexes. nih.gov

The following table illustrates the effect of hydrogen bonding on fluoride reactivity.

| Hydrogen Bond Donor | Effect on Fluoride Reactivity | Mechanistic Implication |

| Water | Decreased nucleophilicity | Strong solvation shell hinders attack on electrophile. |

| Alcohols | Modulated reactivity and selectivity | Formation of fluoride-alcohol complexes alters the electronic environment of the fluoride ion. researchgate.net |

| Bisurea Catalysts | Enhanced solubility and controlled delivery | Formation of structured hydrogen-bonded complexes facilitates phase transfer and enantioselective fluorination. nih.govnih.gov |

The bifluoride ion ([HF₂]⁻) is a linear, centrosymmetric anion that can be present in solutions containing fluoride salts and a source of protons, such as residual water or hydrofluoric acid. wikipedia.org It is formed by the reaction of a fluoride ion with hydrofluoric acid. wikipedia.org Tetrabutylammonium bifluoride (TBABF) has been utilized as a weakly basic, yet highly effective, nucleophilic fluorinating agent. organic-chemistry.org

The bifluoride ion is a key species in certain fluorination reactions, offering a balance between nucleophilicity and basicity. organic-chemistry.org This is particularly advantageous in reactions where elimination side products are a concern. For instance, in the fluorination of triflates, tetrabutylammonium bifluoride provides excellent yields of the desired substitution product with minimal formation of elimination-derived byproducts. organic-chemistry.org This is in contrast to the more basic "naked" fluoride ion, which can promote elimination reactions, especially with secondary alkyl bromide substrates. organic-chemistry.orgresearchgate.net The reduced basicity of the bifluoride ion is attributed to the delocalization of the negative charge over the two fluorine atoms and the central hydrogen atom.

Computational studies have suggested that the "naked" fluoride anion is significantly more active than its bifluoride counterpart in certain reactions. nih.gov However, the enhanced stability and selectivity of bifluoride make it a valuable reagent in specific synthetic contexts.

Mechanistic Investigations of Desilylation Processes

Tetrabutylammonium salts of fluoride and bifluoride are widely used for the cleavage of silicon-oxygen and silicon-carbon bonds, most notably in the removal of silyl (B83357) protecting groups. orgsyn.orgnih.gov The high affinity of fluorine for silicon is the driving force for these reactions.

The cleavage of a silicon-oxygen bond by a fluoride ion is a well-established method for the deprotection of silyl ethers. orgsyn.org The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicate (B1173343) intermediate. This intermediate then breaks down to form the alcohol and the corresponding fluorosilane.

In the case of silicon-carbon bond cleavage, tetrabutylammonium triphenyldifluorosilicate (TBAT), a surrogate for TBAF, can be employed to generate carbanions in situ. nih.govstackexchange.com The fluoride ion attacks the silicon atom, cleaving the silicon-carbon bond and releasing a carbanion. This carbanion can then react with various electrophiles. nih.govstackexchange.com This process is advantageous as TBAT is an anhydrous, nonhygroscopic, and less basic alternative to TBAF. nih.govstackexchange.com

While detailed experimental characterization of the transition states for these reactions is challenging, computational studies on related systems have provided insights. For instance, in the sulfur fluoride exchange (SuFEx) process, a pentacoordinated "ate"-complex intermediate has been proposed. nih.gov A similar pentacoordinate silicon intermediate is widely accepted in fluoride-mediated desilylation.

The following table summarizes the key steps in fluoride-mediated silicon bond cleavage.

| Bond Type | Mechanistic Steps | Key Intermediate |

| Silicon-Oxygen | 1. Nucleophilic attack of F⁻ on Si. 2. Formation of a pentacoordinate silicate. 3. Cleavage of the Si-O bond. | Pentacoordinate silicate |

| Silicon-Carbon | 1. Nucleophilic attack of F⁻ on Si. 2. Cleavage of the Si-C bond. 3. Formation of a carbanion. | Pentacoordinate silicate, Carbanion |

The stereochemical outcome of desilylation reactions can provide valuable mechanistic information. When a chiral silicon center is involved, the reaction can proceed with either retention or inversion of configuration, or lead to racemization. The specific pathway is influenced by the nature of the substrate, the fluoride source, and the reaction conditions.

Mechanistic Studies in Catalytic Cycles

This compound serves as a significant source of nucleophilic fluoride ions in various catalytic processes. Its role is often pivotal in the activation of catalysts or substrates, the formation of key intermediates, and in steering reaction pathways. Mechanistic studies have been crucial in elucidating how this reagent participates in and influences catalytic cycles, distinguishing its reactivity from other chemical transformations.

Catalytic Activation Mechanisms

The activation of a catalyst or substrate is the initiating step of a catalytic cycle, and this compound, primarily through its fluoride component, plays a critical role in several activation mechanisms.

One prominent mechanism involves the activation of metal-based pre-catalysts. For instance, in certain zirconium-catalyzed reactions, tetrabutylammonium fluoride (TBAF), a closely related source of fluoride, is used to activate the inexpensive and stable pre-catalyst, zirconocene (B1252598) dichloride. nih.govchemrxiv.org A preliminary mechanistic investigation indicates that the fluoride ion initiates the process by forming a zirconocene fluoride species. nih.govchemrxiv.org This intermediate is key to the subsequent generation of a catalytically active metal hydride under ambient conditions, which then proceeds with the desired chemical transformation, such as the reduction of sulfinyl ketimines. nih.govchemrxiv.org The inclusion of a catalytic amount of TBAF was found to be critical for the reaction to proceed, demonstrating its essential role in activating the catalytic cycle. chemrxiv.org

Another key activation mechanism involves the fluoride-promoted activation of substrates, particularly organosilicon compounds. In hydrosilylation reactions catalyzed by tetrabutylammonium difluorotriphenylsilicate (TBAT), the fluoride ion is proposed to promote an intramolecular hydrosilylation. nih.govacs.org The reaction between allylic or homoallylic styrenyl alcohols and diphenylsilane (B1312307) is thought to proceed through the formation of an intermediate silicate. acs.org This activation of the silicon-hydrogen bond by the fluoride anion facilitates the subsequent steps of the reaction, leading to the formation of cyclic oxasilolanes. nih.govacs.org

The interaction of the fluoride ion with hydrogen-bond donors can also be considered a form of activation. In systems using bisurea catalysts, the fluoride ion forms hydrogen-bonded complexes. acs.org This interaction not only helps to solubilize the fluoride source but also modulates its nucleophilicity and creates a specific chiral microenvironment, thereby "activating" it for enantioselective delivery to an electrophile. acs.org

Identification and Role of Catalytic Intermediates

The identification of transient species, or intermediates, within a catalytic cycle is fundamental to understanding the reaction mechanism. In reactions involving this compound, several key catalytic intermediates have been identified or proposed.

In the zirconium-catalyzed reductions mentioned previously, the zirconocene fluoride species is a crucial catalytic intermediate. nih.govchemrxiv.org Its formation from the zirconocene dichloride pre-catalyst is the first step that launches the catalytic cycle, leading to the generation of the active zirconium hydride catalyst. nih.govchemrxiv.org

In the TBAT-catalyzed synthesis of oxasilolanes from styrenyl alcohols and diphenylsilane, a mechanism involving several intermediates has been proposed. nih.govacs.org Following the initial fluoride-promoted activation, an intermediate silicate (Si-I) is formed. This species facilitates an intramolecular hydrosilylation, leading to the formation of an intermediate benzylic anion (Si-II) . acs.org This anionic intermediate then undergoes cyclization to form the final oxasilolane product. The stereochemical outcome of the reaction provides support for the existence of these proposed intermediates. nih.govacs.org

The table below summarizes key intermediates identified in catalytic cycles involving fluoride from tetrabutylammonium salts.

| Catalytic System | Proposed Intermediate(s) | Role of Intermediate |

| Zirconocene Dichloride / TBAF | Zirconocene Fluoride | Precursor to the active metal hydride catalyst. nih.govchemrxiv.org |

| Styrenyl Alcohols / Diphenylsilane / TBAT | Intermediate Silicate (Si-I), Benzylic Anion (Si-II) | Facilitates intramolecular hydrosilylation and subsequent cyclization. acs.org |

| C(sp³)–SiMe₂Ph Desilylation / TBAF | Dimethylsilanol Intermediate | Stable, isolable species that converts to the final protiodesilylated product. nih.gov |

Distinction from Disproportionation Reactions, e.g., Cannizzaro Reaction

The reactivity of the fluoride ion from sources like TBAF can lead to outcomes that superficially resemble other classic organic reactions, such as the Cannizzaro disproportionation. However, mechanistic studies reveal clear distinctions.

The Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield one molecule of a primary alcohol and one molecule of a carboxylic acid. lookchemmall.com A key feature of this reaction is the equimolar formation of the alcohol and the acid salt. lookchemmall.com

When aromatic aldehydes are treated with TBAF, they can also be converted into the corresponding benzoic acid and benzyl (B1604629) alcohol. lookchemmall.comresearchgate.netresearchgate.net However, a crucial mechanistic distinction is that the acid and alcohol are not formed in equal amounts. lookchemmall.comresearchgate.net This non-symmetrical formation of products indicates a reaction mechanism different from the classic Cannizzaro reaction. lookchemmall.com

The proposed mechanism for the TBAF-mediated oxidation involves the nucleophilic attack of the fluoride ion on the aldehyde's carbonyl carbon, forming a tetrahedral intermediate alkoxide. lookchemmall.com The reformation of the carbonyl double bond can then expel a hydride ion. If this generated hydride attacks the carbonyl carbon of another aldehyde molecule, it would lead to the formation of benzyl alcohol, mirroring the hydride transfer step of the Cannizzaro reaction. However, the observed product ratios suggest that this is not the only pathway or that the hydride may be consumed in other ways. lookchemmall.comresearchgate.net The reactivity is also influenced by the electronic properties of substituents on the aromatic ring. lookchemmall.com

The following table presents data from the reaction of benzaldehyde (B42025) with TBAF, illustrating the non-equimolar product distribution that distinguishes it from a Cannizzaro reaction.

| Reactant | Conditions | Benzoic Acid Yield (%) | Benzyl Alcohol Yield (%) | Product Ratio (Acid:Alcohol) |

| Benzaldehyde | TBAF (1.0 equiv), THF, 65 °C, 24 h | 45 | 20 | 2.25 : 1 |

| Benzaldehyde | TBAF (1.0 equiv), D₂O/THF, 65 °C, 24 h | 42 | 25 | 1.68 : 1 |

Data sourced from studies on the oxidation of aromatic aldehydes with TBAF. lookchemmall.comresearchgate.net

This data clearly shows that the amount of benzoic acid formed is significantly higher than that of benzyl alcohol, a finding inconsistent with the 1:1 stoichiometry of a true Cannizzaro reaction. lookchemmall.comresearchgate.net Therefore, while TBAF can induce a redox transformation of aldehydes, its mechanism is distinct from a simple base-catalyzed disproportionation. lookchemmall.com

Computational and Theoretical Investigations of Tetrabutylammonium Hydrogen Difluoride Chemistry

Quantum Chemical Studies on Molecular Structure and Reactivity

Quantum chemical studies, encompassing both Density Functional Theory (DFT) and ab initio methods, have been instrumental in characterizing the fundamental properties of tetrabutylammonium (B224687) hydrogen difluoride and related compounds. These computational approaches allow for a detailed examination of the geometric and electronic structure, as well as the exploration of potential reaction pathways and the stability of associated intermediates and transition states.

Density Functional Theory (DFT) has proven to be a robust and versatile method for investigating the reaction pathways and stability of systems containing fluoride (B91410) and quaternary ammonium (B1175870) cations. While direct DFT studies on tetrabutylammonium hydrogen difluoride are not extensively documented in the reviewed literature, the principles and methodologies have been widely applied to analogous systems, such as tetrabutylammonium fluoride (TBAF) and its derivatives. These studies provide a framework for understanding the potential reactivity of the hydrogen difluoride salt.

DFT calculations have been employed to explore the stability of various quaternary ammonium fluorides and their decomposition pathways. For instance, computational studies on tetramethylammonium (B1211777) methylphenyldifluorosilicates, which can decompose to form TBAF, have shown that the stability of these compounds and the energy barriers for their decomposition can be effectively modeled. rsc.org The transition state Gibbs free energy for the decomposition of difluorosilicates has been shown to increase with the number of phenyl groups, indicating a greater stability of the phenyl-substituted compounds. rsc.org Such computational analyses are crucial for predicting the shelf-life and reactivity of fluoride-based reagents.

In the context of fluorination reactions, DFT has been used to elucidate the role of the cation and any associated species in the reaction mechanism. The interaction between the fluoride source and the substrate can be modeled to understand the regioselectivity and stereoselectivity of the reaction. For example, in the fluorination of aziridinium (B1262131) ions, DFT calculations have helped to understand how hydrogen-bonding catalysts can influence the regiochemical outcome of the reaction by stabilizing one transition state over another. acs.org

| System | Computational Method | Key Findings | Reference |

| Tetramethylammonium methylphenyldifluorosilicates | DFT | Stability and decomposition transition states modeled; stability increases with phenyl substitution. | rsc.org |

| Aziridinium ion fluorination | DFT | Elucidation of regioselectivity based on hydrogen-bonding catalyst interactions with transition states. | acs.org |

| Anhydrous Tetrabutylammonium Fluoride | DFT and Experimental | Stable in anhydrous polar aprotic solvents; decomposition catalyzed by hydroxylic solvents. | researchgate.net |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, are particularly well-suited for studying hydrogen-bonded systems like the hydrogen difluoride anion ([HF₂]⁻). These methods can accurately describe the nature of the strong hydrogen bond within this anion and its interactions with the surrounding environment, including the tetrabutylammonium cation.

Studies on protonated hydrogen fluoride clusters, H⁺(HF)n, using ab initio methods have provided detailed insights into the morphology and cooperativity of hydrogen bond networks. researchgate.net These calculations have revealed the dominance of linear morphologies and have characterized the variations in covalent HF and hydrogen bond distances within the clusters. researchgate.net The principles from these studies can be extended to understand the structure and vibrational properties of the [HF₂]⁻ anion.

Furthermore, ab initio calculations have been performed on various anion clusters, such as F⁻(CH₄)n, to elucidate their structures and the nature of the hydrogen bonding between the anion and the surrounding molecules. unimelb.edu.au For the hydrogen difluoride anion, ab initio studies have focused on its vibrational spectrum, highlighting the importance of anharmonicity and mode coupling in accurately describing its structure and dynamics. researchgate.net

The interaction of the [HF₂]⁻ anion with the tetrabutylammonium cation can also be investigated using ab initio methods. Calculations on systems like tetramethylammonium fluoride have explored the potential solid-state arrangements and the nature of C-H···F⁻ hydrogen bonds between the cation and the anion. researchgate.net These studies suggest that the cation can significantly influence the local environment of the anion.

| System | Computational Method | Key Findings | Reference |

| Protonated Hydrogen Fluoride Clusters (H⁺(HF)n) | Ab initio | Dominance of linear morphology and characterization of hydrogen bond networks. | researchgate.net |

| Fluoride-Methane Clusters (F⁻(CH₄)n) | Ab initio (MP2/aug-cc-pVTZ) | Determination of C₃v symmetry with a single hydrogen bond. | unimelb.edu.au |

| Hydrogen Difluoride Anion ([HF₂]⁻) | Ab initio | Importance of anharmonicity and mode coupling in vibrational spectra. | researchgate.net |

| Tetramethylammonium Fluoride | Ab initio (3-21G(*)) | Favored D₂d arrangement with four cations surrounding each F⁻ anion. | researchgate.net |

The modeling of transition states and the calculation of associated energy barriers are fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. Computational methods allow for the characterization of these high-energy structures that are transient and difficult to observe experimentally.

A transition state is a first-order saddle point on the potential energy surface, and its structure can be located using various optimization algorithms. researchgate.net A key characteristic of a true transition state is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net DFT calculations are frequently used to model transition states in fluorination reactions. For instance, in S_NAr fluorination reactions with tetramethylammonium fluoride, DFT analyses of the transition states have been used to postulate a mechanistic continuum. mdpi.com

The energy difference between the reactants and the transition state defines the activation energy barrier, which is a critical parameter in determining the reaction rate. Computational studies on the decomposition of difluorosilicates have successfully calculated these barriers, providing insights into the stability of these fluoride sources. rsc.org

While specific studies on isotope effects in reactions with this compound were not found in the provided search results, computational modeling is a powerful tool for predicting such effects. By substituting atoms with their isotopes in the computational model, changes in vibrational frequencies and zero-point energies can be calculated, which in turn affect the reaction rates. These calculations can provide valuable information for elucidating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Interaction Studies

NMR spectroscopy stands as a cornerstone analytical tool for probing the intricate details of chemical systems involving this compound. Both proton (¹H) and fluorine (¹⁹F) NMR provide unique and complementary insights into reaction dynamics, molecular interactions, and the local chemical environment of the hydrogen difluoride anion.

¹H NMR spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound. Changes in the chemical shifts and multiplicities of proton signals in reacting molecules provide real-time information on the consumption of starting materials and the formation of products. Titration experiments monitored by ¹H NMR allow for the precise determination of binding affinities and stoichiometries of complexes formed between the hydrogen difluoride ion and various substrates. acs.orgresearchgate.netkoreascience.krrsc.org

Furthermore, ¹H NMR is instrumental in studying proton exchange dynamics. The observation of signal broadening or coalescence can provide quantitative data on the rates of proton transfer between the hydrogen difluoride anion and other species in solution. acs.org For instance, in studies of hydrogen-bonded complexes, the temperature dependence of the NH proton chemical shifts can reveal information about the strength of the hydrogen bonds. mdpi.com

Below is a table summarizing typical ¹H NMR data used in the study of reactions with this compound.

| Feature Monitored | Application | Typical Observation | Reference |

| Chemical Shift Changes | Reaction Monitoring, Titration | Downfield or upfield shifts of substrate protons upon interaction with [FHF]⁻. Saturation of chemical shift change indicates reaction completion or full complexation. | acs.orgkoreascience.kr |

| Signal Integration | Reaction Monitoring | Decrease in the integral of reactant signals and increase in the integral of product signals over time. | rsc.org |

| Line Broadening | Proton Exchange Dynamics | Broadening of signals for protons involved in exchange with the [FHF]⁻ ion, indicating intermediate exchange rates on the NMR timescale. | acs.org |

| Coupling Constants | Structural Elucidation | Observation of through-space or through-bond scalar couplings (J-couplings) between protons and fluorine, providing structural constraints. | acs.org |

Given the presence of fluorine, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for studying this compound. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an excellent probe for detecting changes in coordination, hydrogen bonding, and the formation of different fluorine-containing species.

In mechanistic studies, ¹⁹F NMR can be used to track the fate of the fluoride ion, distinguishing between the hydrogen difluoride anion, free fluoride, and covalently bound fluorine in reaction products. For example, low-temperature ¹⁹F NMR has been used to observe distinct signals for various [F(HF)n]⁻ species, providing insight into the equilibria present in solutions of tetrabutylammonium fluoride and hydrogen fluoride. uni-regensburg.de

¹⁹F NMR is also a valuable tool for impurity profiling of fluorine-containing compounds. nih.govnih.gov The high sensitivity and large chemical shift dispersion of ¹⁹F NMR allow for the detection and quantification of even minor fluorine-containing impurities that may be present in samples of this compound or its reaction mixtures. nih.govnih.gov

The following table presents representative ¹⁹F NMR data and their interpretations in the context of this compound research.

| ¹⁹F NMR Parameter | Application | Interpretation | Reference |

| Chemical Shift (δ) | Fluorine Environment Analysis | A single, sharp signal indicates a symmetric [FHF]⁻ ion. The appearance of new signals can indicate the formation of other fluorine-containing species or changes in the solvation environment. | uni-regensburg.deresearchgate.net |

| Coupling Constants (J) | Mechanistic Elucidation | Observation of ¹JHF and ²JFF coupling constants provides direct evidence for the presence and nature of F-H and F-F interactions in hydrogen-bonded complexes. | uni-regensburg.de |

| Signal Intensity | Impurity Profiling | The relative integrals of ¹⁹F NMR signals can be used to quantify the proportions of different fluorine-containing species, including impurities. | nih.gov |

| Linewidth | Dynamic Processes | Broadened signals can indicate chemical exchange between different fluorine environments, such as the exchange between [FHF]⁻ and free F⁻. | researchgate.net |

The combined application of ¹H and ¹⁹F NMR spectroscopy is particularly powerful for the identification and characterization of hydrogen-bonded complexes and reaction intermediates. The formation of a hydrogen bond to the fluorine atoms of the hydrogen difluoride anion results in characteristic changes in the ¹H and ¹⁹F NMR spectra.

For instance, the formation of an N-H···F hydrogen bond will typically cause a downfield shift in the ¹H NMR signal of the NH proton and an upfield shift in the ¹⁹F NMR signal of the interacting fluorine atom. acs.org Furthermore, the observation of scalar coupling across the hydrogen bond (¹hJHF) provides definitive evidence for the existence of the hydrogen-bonded complex. acs.org Low-temperature NMR experiments can "freeze out" dynamic equilibria, allowing for the direct observation of distinct signals for different hydrogen-bonded species and transient intermediates that may not be detectable at room temperature. uni-regensburg.deresearchgate.net

Mass Spectrometry for Intermediate Identification and Reaction Profiling

Mass spectrometry offers a complementary suite of techniques for studying reactions involving this compound, providing valuable information on the mass-to-charge ratio of ionic species in solution. This allows for the direct detection of reaction intermediates and the real-time profiling of reaction progress.

Pressurized Sample Infusion-Electrospray Ionization-Mass Spectrometry (PSI-ESI-MS) is a continuous analysis technique that enables the real-time monitoring of chemical reactions in solution. uvic.cauvic.caresearchgate.netwhiterose.ac.uk A small, continuous stream of the reaction mixture is introduced directly into the mass spectrometer, allowing for the acquisition of mass spectra at regular time intervals. uvic.cauvic.caresearchgate.netwhiterose.ac.uk

This technique is particularly well-suited for studying the kinetics and mechanisms of reactions involving this compound, as it can provide detailed information on the temporal evolution of reactants, intermediates, and products. nih.gov The high sensitivity of ESI-MS allows for the detection of low-concentration transient species that may be difficult to observe by other methods.

Ion Mobility-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions based on their size, shape, and charge, in addition to their mass-to-charge ratio. nih.govnih.govmdpi.comresearchgate.net This multidimensional separation capability is particularly useful for distinguishing between isobaric ions—ions that have the same mass but different structures. nih.govresearchgate.netnasa.gov

In the context of reactions involving this compound, IMS-MS can be employed to separate and characterize different isomeric or isobaric intermediates and products that may be formed. nasa.gov This provides a deeper level of structural insight than can be obtained from mass spectrometry alone and can be crucial for unraveling complex reaction mechanisms.

Emerging Research Areas and Future Perspectives on Tetrabutylammonium Hydrogen Difluoride

Development of Novel Synthetic Methodologies Utilizing the Compound for Enhanced Efficiency and Sustainability

The push towards green chemistry has spurred the development of new synthetic methods that are both environmentally benign and highly efficient. researchgate.netrsc.orgresearchgate.net In this context, tetrabutylammonium (B224687) fluoride (B91410) (TBAF), a compound closely related to tetrabutylammonium hydrogen difluoride, is being utilized in innovative ways. One notable advancement is the use of TBAF as a catalyst for the [3 + 2] cycloaddition of trimethylsilyl (B98337) azide (B81097) to 3-nitrocoumarins under Supercritical Fluid Chromatography (SFC). rsc.org This method provides a novel and environmentally friendly route to chromeno[3,4-d] mdpi.comchemrxiv.orgnih.govtriazol-4(3H)-ones, achieving high yields. rsc.org

A significant challenge in using fluoride reagents is managing their basicity, which can lead to undesirable elimination side reactions, particularly with secondary substrates. rsc.org Research has focused on modulating this reactivity to improve the substitution-to-elimination ratio. For instance, combining this compound with pyridine (B92270) has been reported to improve substitution outcomes for challenging substrates like 2-bromooctane. nih.gov Similarly, the use of sterically hindered hydrogen donors like tert-butyl alcohol has been employed to control the basicity of TBAF, thereby enhancing the selectivity for substitution over elimination with primary substrates. rsc.org

The efficiency of fluoride-mediated reactions is also critically dependent on the hydration state of the reagent. The synthesis of truly anhydrous TBAF has been a long-standing challenge, as heating hydrated forms often leads to decomposition. rsc.org Methodologies that produce anhydrous TBAF with minimal impurities, such as this compound, represent a significant step forward, yielding a more reactive nucleophilic fluorinating agent. mdpi.comrsc.org

The following table summarizes a green synthetic methodology utilizing TBAF.

| Reaction Type | Catalyst | Substrates | Product | Conditions | Key Advantage |

| [3 + 2] Cycloaddition | Tetrabutylammonium fluoride (TBAF) | 3-Nitrocoumarins, Trimethylsilyl azide | Chromeno[3,4-d] mdpi.comchemrxiv.orgnih.govtriazol-4(3H)-ones | Supercritical Fluid Chromatography (SFC) | Environmentally-friendly protocol with high yields rsc.org |

Exploration of New Catalytic Applications and Strategies for Enhanced Reactivity and Selectivity

Tetrabutylammonium fluoride is emerging as a key component in novel catalytic systems. A recent breakthrough is its use to initiate zirconium hydride catalysis for the chemoselective and stereoselective reduction of sulfinyl ketimines to produce chiral benzylamines. chemrxiv.orgnih.gov This methodology employs the inexpensive and stable zirconocene (B1252598) dichloride, which is activated by a catalytic amount of TBAF to generate the active metal hydride under ambient conditions. chemrxiv.org This activation strategy represents a significant advance, potentially expanding the role of zirconium hydrides in catalytic transformations. chemrxiv.orgnih.gov

Strategies to enhance reactivity and selectivity often involve modulating the properties of the fluoride ion. The concept of "hydrogen-bonding phase-transfer catalysis" has been explored, where hydrogen-bond donors are used as catalysts. nih.gov These catalysts can solubilize inorganic fluorides like CsF or KF, control the nucleophilicity of the fluoride ion, and create a chiral microenvironment to guide enantioselective reactions. nih.gov While not directly using (TBA)HDF as the primary reagent, this research provides insight into controlling fluoride reactivity. Furthermore, the interaction between the α-hydrogens on the tetrabutylammonium cation and an anionic counterion through hydrogen bonding is being explored as a new dimension in catalysis. nii.ac.jp Newly designed tetraalkylammonium salts have been shown to act as hydrogen-bonding catalysts in Mannich-type reactions. nii.ac.jp

Selectivity in nucleophilic fluorination reactions remains a critical area of research. For secondary substrates prone to elimination, the choice of fluorinating agent and additives is crucial. The combination of this compound with pyridine has been shown to achieve a 75% substitution to 25% elimination ratio for 2-bromooctane, highlighting a strategy to enhance selectivity. nih.gov

The table below outlines key findings from the novel zirconium hydride catalysis initiated by TBAF.

| Catalyst System | Reactants | Product Type | Key Role of TBAF | Significance |

| Zirconocene dichloride / Silane | Sulfinyl ketimines, Carbonyls | Chiral benzylamines | Initiates catalysis by forming a zirconocene fluoride species chemrxiv.orgnih.gov | Economical, chemoselective, and stereoselective synthesis under ambient conditions chemrxiv.orgnih.gov |

Advanced Mechanistic Insights Through Integrated Experimental and Theoretical Approaches for Predictive Chemistry

Understanding the precise role and behavior of this compound and related fluoride sources in reactions is crucial for optimizing existing methods and designing new ones. A combination of experimental techniques and theoretical calculations is providing unprecedented mechanistic insights.

In the recently developed zirconium hydride-catalyzed reduction, a preliminary mechanistic investigation was conducted to understand the role of TBAF. chemrxiv.org This study suggests that the reaction is initiated by the formation of a zirconocene fluoride species, providing a basis for further exploration and optimization of this catalytic system. chemrxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying reaction mechanisms involving fluoride. Various NMR methods, including chemical exchange saturation transfer (CEST) and diffusion analysis, have been used to interrogate the kinetics and speciation of fluoride transfer from tetrabutylammonium difluorotriphenylsilicate (TBAT), a common surrogate for anhydrous TBAF. ed.ac.uk These studies reveal complex behaviors, including ion-pairing and a low degree of fluoride dissociation, which are highly sensitive to conditions like the presence of water. ed.ac.uk Such detailed kinetic analysis helps to distinguish between direct fluoride transfer and pre-dissociation mechanisms, which is essential for predictive chemistry. ed.ac.uk

Theoretical approaches, particularly Density Functional Theory (DFT) calculations, are increasingly used to complement experimental findings. rsc.org DFT has been employed to study the stability and decomposition pathways of fluorinating reagents and to investigate the transition states of their reactions. rsc.org For example, calculations have been used to understand the stability of modified aryldifluorophenylsilicates, revealing discrepancies between theoretical predictions and experimental outcomes that warrant further study. nih.govrsc.org These integrated approaches provide a deeper understanding of factors controlling reactivity and selectivity, paving the way for the rational design of new catalysts and reaction conditions. researchgate.net

Design of Functional Materials and Systems Employing the Compound, including Advanced Chemical Sensors

The high affinity of the fluoride ion for silicon has been exploited in the design of advanced functional materials, most notably in the field of chemical sensors. Tetrabutylammonium fluoride is a key reagent in the development of colorimetric and ratiometric chemosensors for the detection of fluoride ions. researchgate.netnih.gov

One such system involves a polyimide containing a tert-butyldiphenylsilyl group (PI-OSi). nih.gov In the presence of fluoride ions (added as TBAF), a desilylation reaction occurs, leading to the formation of a phenolic hydroxyl anion. This transformation results in a distinct and observable color change from colorless to yellow and then green, allowing for naked-eye detection. The system also exhibits a ratiometric response in its UV-vis absorbance spectrum, with a detection limit in the micromolar range. nih.gov

An interesting extension of this work is the use of the resulting fluoride-bound system to detect secondary analytes. The PI-OSi·F system, formed after the initial detection of fluoride, can then act as a highly sensitive sensor for trace amounts of water in organic solvents. nih.gov The presence of water protonates the phenolic hydroxyl anion, causing another measurable change in the material's properties. This sequential detection capability demonstrates the potential for creating sophisticated, multi-functional sensing systems. nih.gov

Beyond sensors, TBAF is used in the synthesis of other advanced materials. It facilitates the preparation of specialized polymers, such as conjugated polymers with self-immolative sidechains for electronics applications, and nanomaterials like fluoride-encapsulated polyhedral oligomeric silsesquioxane (POSS) nanocrystals.

The table below details the characteristics of a polyimide-based chemosensor system utilizing TBAF.

| Sensor System | Analyte(s) | Sensing Mechanism | Signal Output | Detection Limit (F⁻) |

| Polyimide (PI-OSi) + TBAF | Fluoride ions (F⁻), then Trace Water | F⁻-induced desilylation, followed by protonation of the resulting anion by water nih.gov | Colorimetric (naked-eye) and Ratiometric (UV-vis) nih.gov | 2.13 μM nih.gov |

Q & A

Q. What are the recommended methods for synthesizing TBAHDF, and how do reaction conditions influence yield?

TBAHDF is typically synthesized by reacting tetrabutylammonium fluoride (TBAF) with hydrofluoric acid (HF) under controlled conditions. The reaction requires anhydrous solvents like THF to prevent hydrolysis, and stoichiometric ratios of TBAF:HF (1:1) are critical to avoid side products . Yield optimization involves maintaining low temperatures (0–5°C) and inert atmospheres (argon/nitrogen) to minimize decomposition. Post-synthesis purification via recrystallization or solvent evaporation is essential to achieve >95% purity .

Q. What safety protocols are essential for handling TBAHDF in laboratory settings?

TBAHDF is moisture-sensitive and releases toxic HF upon decomposition. Key safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles with side shields .

- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols .

- Storage : Keep in sealed glass containers at −20°C for solutions and in cool (<10°C), dry environments for solids .

- Spill Management : Neutralize spills with calcium carbonate or sodium bicarbonate, followed by ethanol rinsing .

Q. Which analytical techniques are most effective for characterizing TBAHDF purity and structure?

- NMR Spectroscopy : ¹⁹F NMR detects fluoride species and confirms hydrogen difluoride ([HF₂⁻]) formation (δ ~−150 ppm) .

- FTIR : Peaks at 1,200–1,400 cm⁻¹ indicate tetrabutylammonium cation vibrations, while ~1,650 cm⁻¹ corresponds to HF₂⁻ .

- Elemental Analysis : Quantifies nitrogen and fluorine content to validate stoichiometry .

- X-ray Crystallography : Resolves anion-cation interactions in solid-state structures, though co-crystallization with solvents like methanol may occur .

Advanced Research Questions

Q. How does TBAHDF compare to other fluorinating agents in nucleophilic fluorination reactions?

TBAHDF acts as a mild fluorinating agent when activated by pyridine, enabling efficient substitution of halides (Cl, Br) or sulfonates in aromatic and aliphatic substrates. Unlike harsher reagents like KF or HF-pyridine, TBAHDF offers better solubility in aprotic solvents (e.g., acetonitrile, THF) and reduces side reactions (e.g., elimination) due to its bulky cation stabilizing transition states . Comparative studies show higher regioselectivity in fluorinating sterically hindered substrates (e.g., tertiary alcohols) compared to TBAF .

Q. What strategies mitigate solvent-induced decomposition of TBAHDF during fluorination reactions?

TBAHDF decomposes in protic solvents (e.g., water, alcohols) via HF release. Stability is enhanced by:

Q. How can TBAHDF be utilized in supramolecular chemistry for anion recognition studies?

TBAHDF serves as a fluoride source in anion-binding assays. For example, urea-based receptors complex with HF₂⁻, as confirmed by X-ray crystallography showing hydrogen-bonding interactions between urea NH groups and fluoride ions . Competitive binding studies in DMSO-d₆/CHCl₃ mixtures (monitored via ¹⁹F NMR) reveal selectivity trends for HF₂⁻ over Cl⁻ or NO₃⁻ .

Q. What are the contradictions in reported solubility data for TBAHDF, and how should researchers address them?

Discrepancies arise from solvent purity and hydration states. For instance:

- Acetonitrile Solutions : Commercial 50–55% w/w solutions are stable for months at −20°C .

- THF Solutions : 1M TBAHDF in THF degrades within weeks unless stored under argon with molecular sieves .

Recommendations: Pre-dry solvents with activated 4Å molecular sieves and confirm solubility via conductivity measurements .

Q. What mechanistic insights explain TBAHDF’s role in deprotecting silyl ethers?

TBAHDF cleaves silyl ethers (e.g., TBDMS) via nucleophilic attack by HF₂⁻ on silicon, forming volatile fluorosilanes. The reaction is accelerated in polar aprotic solvents (DMF > THF) due to cation solvation, which liberates free fluoride ions. Kinetic studies show second-order dependence on [HF₂⁻] and substrate, with activation energies ~50 kJ/mol .

Methodological Best Practices

- Reaction Optimization : Use design of experiments (DoE) to balance temperature, solvent, and activator ratios .

- Contradiction Resolution : Cross-validate analytical data (e.g., NMR with elemental analysis) to confirm purity .

- Waste Management : Treat residual TBAHDF with aqueous CaCl₂ to precipitate CaF₂, ensuring safe disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.